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Compound of Interest

Compound Name: 3-Chlorocyclohexene

Cat. No.: B1361376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-chlorocyclohexene (CAS No: 2441-97-6, Molecular Formula: CeHoCl). The
information presented herein is crucial for the identification, characterization, and quality control
of this compound in research and development settings. The data has been compiled from
various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

3-Chlorocyclohexene is a cyclic alkene with a chlorine atom at an allylic position. This
structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent
sections. The analysis of its NMR, IR, and MS spectra allows for the unambiguous confirmation
of its chemical structure and purity.

Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for
3-chlorocyclohexene.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific literature source for the complete *H NMR spectrum of 3-chlorocyclohexene
could not be definitively located within the scope of this search, the expected chemical shifts
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and multiplicities can be predicted based on the analysis of similar structures. The following
table presents these predicted values.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Chlorocyclohexene

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constants (J, Hz)
H-1, H-2 (vinylic) 55-6.0 m
H-3 (allylic, CH-CI) 45-5.0 m
H-4, H-6 (allylic) 20-25 m
H-5 (aliphatic) 15-20 m

Note: These are
estimated values
based on typical
chemical shifts for
protons in similar
chemical
environments. Actual
experimental values

may vary.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the *H NMR data, a definitive literature source for the 13C NMR spectrum of 3-
chlorocyclohexene was not found. The table below provides predicted chemical shifts based
on the functional groups present in the molecule.

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Chlorocyclohexene
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1, C-2 (vinylic) 120 - 140

C-3 (allylic, C-Cl) 50 - 65

C-4, C-6 (allylic) 25 - 40

C-5 (aliphatic) 20-35

Note: These are estimated values based on
typical chemical shifts for carbons in similar
chemical environments. Actual experimental

values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 3-chlorocyclohexene is expected to show characteristic absorption bands
corresponding to its functional groups. While a fully assigned spectrum is not available, the key
expected absorptions are listed below.

Table 3: Key Predicted IR Absorptions for 3-Chlorocyclohexene

Wavenumber (cm~—2) Vibration Type Functional Group
~3020-3050 C-H stretch =C-H (vinylic)
~2830-2960 C-H stretch -C-H (aliphatic)
~1640-1660 C=C stretch Alkene

~650-800 C-Cl stretch Alkyl Halide

Note: These are predicted
absorption ranges based on
characteristic group

frequencies.

Mass Spectrometry (MS)
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Mass spectrometry data for 3-chlorocyclohexene is available from the National Institute of
Standards and Technology (NIST) database.[1] The key fragments and their relative intensities
are crucial for confirming the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 3-Chlorocyclohexene

miz Interpretation

Molecular ion peak (M*) with isotopic pattern for

116/118
one chlorine atom
81 M - CIJ*
79
80

Source: NIST Mass Spectrometry Data
Center[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not
available in a single comprehensive source. However, general procedures for obtaining NMR,
IR, and MS spectra are well-established.

General Protocol for NMR Spectroscopy: A sample of 3-chlorocyclohexene would be
dissolved in a deuterated solvent (e.g., CDCIs) and placed in an NMR tube. *H and 3C NMR
spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data
processing would involve Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy: An IR spectrum could be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. For a liquid sample like 3-chlorocyclohexene, a thin
film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum would be
recorded over the mid-IR range (typically 4000-400 cm™1).

General Protocol for Mass Spectrometry: Mass spectra are typically obtained using a mass
spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and
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separation. For GC-MS analysis, a dilute solution of 3-chlorocyclohexene would be injected
into the GC, where it is vaporized and separated. The separated compound then enters the
mass spectrometer, where it is ionized (commonly by electron impact), and the resulting
fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 3-chlorocyclohexene.

Sample Preparation

Synthesis of 3-Chlorocyclohexene

Purification (e.g., Distillation)

>pectroscopic

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry
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Structure Elucidation

;
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Conclusion
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Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for professionals working with 3-
chlorocyclohexene. While definitive NMR and IR spectra from a single, verified source remain
elusive in publicly available databases, the provided data and predicted values offer a strong
basis for the characterization of this compound. It is always recommended to acquire
experimental data on a specific sample for definitive identification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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